Product packaging for 6-Methylcinnoline-4-thiol(Cat. No.:CAS No. 1263213-53-1)

6-Methylcinnoline-4-thiol

Cat. No.: B2882117
CAS No.: 1263213-53-1
M. Wt: 176.24
InChI Key: NCLAOOPSBHWXIQ-UHFFFAOYSA-N
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Description

6-Methylcinnoline-4-thiol is a chemical compound of interest in specialized organic synthesis and medicinal chemistry research. As a fused heterocyclic system bearing a thiol group, it serves as a versatile building block for the exploration of novel pharmacologically active molecules. Researchers utilize this scaffold in the design and synthesis of compounds for screening against various biological targets, particularly where the thiol moiety can act as a key pharmacophore or metal-chelating group . Its potential applications include serving as a precursor in the development of enzyme inhibitors and as a ligand in catalytic systems. The cinnoline core structure is analogous to quinoline, a well-known scaffold in antimalarial and antimicrobial agents, suggesting potential for similar investigative pathways . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B2882117 6-Methylcinnoline-4-thiol CAS No. 1263213-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-cinnoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLAOOPSBHWXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=CC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methylcinnoline 4 Thiol and Its Precursors

Classical and Contemporary Cyclization Strategies for Cinnoline (B1195905) Nucleus Formation

The formation of the cinnoline nucleus, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, is a cornerstone of many synthetic routes. ijper.orgijariit.cominnovativejournal.in Over the years, numerous protocols have been developed, starting from the pioneering work of Richter in 1883. ijariit.cominnovativejournal.inresearchgate.net These methods can be broadly categorized based on the type of precursor and the nature of the bond-forming reactions.

Arenediazonium Salt-Mediated Approaches

One of the most established and widely utilized methods for cinnoline synthesis involves the cyclization of arenediazonium salts. researchgate.netresearchgate.netresearchgate.net This classical approach, often referred to as the Richter synthesis, typically involves the diazotization of an ortho-substituted aniline (B41778) derivative. ijariit.cominnovativejournal.inresearchgate.net For instance, the diazotization of o-aminophenylpropiolic acid and subsequent cyclization of the resulting arenediazonium salt was the first reported synthesis of the cinnoline ring. ijariit.cominnovativejournal.in

A variation of this is the Widman-Stoermer reaction. innovativejournal.in These methods are valued for their ability to generate a wide array of cinnoline derivatives with various substituents. innovativejournal.in The reaction conditions, such as the choice of acid for diazotization (e.g., hydrochloric, sulfuric, or formic acid), can be tailored to optimize the yield, which can often reach 70-90%. innovativejournal.in More recent advancements have focused on the cyclization of ortho-ethynylarenediazonium salts, which provides an efficient route to 4-halocinnolines, key intermediates for further functionalization. researchgate.net

Table 1: Examples of Arenediazonium Salt-Mediated Cinnoline Synthesis

Starting MaterialReagentsProductReference
o-Aminophenylpropiolic acidDiazotizing agentCinnoline derivative ijariit.cominnovativejournal.in
o-AminoacetophenonesNaNO2, AcidSubstituted cinnoline innovativejournal.in
2-Aryl/alkyl ethynyl (B1212043) anilineDiazotization, Methyl acetateMethyl 3-aryl/alkyl-4-cinnolinecarboxylate researchgate.net
Ortho-ethynylarenediazonium salts-4-Halocinnolines researchgate.net

Aryl Hydrazine (B178648) and Arylhydrazone Precursor Routes

The use of aryl hydrazines and arylhydrazones as precursors represents a versatile and widely applicable strategy for constructing the cinnoline nucleus. ijariit.comresearchgate.netresearchgate.net This approach allows for the introduction of diverse substituents at various positions of the cinnoline ring. ijariit.com The cyclization typically occurs through an intramolecular attack of an amino group on a multiple bond, such as a carbon-carbon, carbon-oxygen, or carbon-nitrogen bond. ijariit.com

A classic example is the Neber-Bossel method for synthesizing 3-hydroxycinnolines, which involves the diazotization of (2-aminophenyl)hydroxyacetates, reduction to the corresponding hydrazine, and subsequent acid-catalyzed cyclization. ijariit.comresearchgate.net The nature of substituents on the aromatic ring can significantly influence the reaction's course and yield. ijariit.com For instance, the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines has been achieved through the intramolecular cyclization of 1-(2-arylhydrazano)-1-(4-arylpierazin-1-yl)propan-2-ones using polyphosphoric acid. ijariit.com

Table 2: Cinnoline Synthesis from Aryl Hydrazine and Arylhydrazone Precursors

PrecursorKey ReactionProduct TypeReference
(2-Aminophenyl)hydroxyacetatesDiazotization, Reduction, Cyclization3-Hydroxycinnolines ijariit.comresearchgate.net
1-(2-Arylhydrazano)-1-(4-arylpierazin-1-yl)propan-2-onesIntramolecular Cyclization6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines ijariit.com
2-Nitrophenyl hydrazine derivatives and methyl pyruvateCondensation, Reductive Cyclization3-Methylcinnoline-4(1H)-one derivatives ijper.org

Multi-component Coupling Cyclization Reactions

Modern synthetic chemistry has seen a rise in the development of multi-component reactions (MCRs) for the efficient construction of complex molecules in a single step. researchgate.net These reactions offer advantages in terms of atom economy, operational simplicity, and often lead to high yields. researchgate.net Several MCRs have been successfully applied to the synthesis of functionalized cinnolines. researchgate.netnih.govacs.org

For example, a one-pot, three-component reaction involving arylglyoxals, 1,3-cyclohexanedione (B196179) or dimedone, and hydrazine hydrate (B1144303) has been used to prepare substituted 7,8-dihydrocinnolin-5(6H)-ones in moderate to good yields. researchgate.net Another notable MCR involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under controlled microwave heating, yielding densely functionalized cinnolines. researchgate.netnih.gov A transition-metal-free multicomponent coupling cyclization of arynes, tosylhydrazine, and α-bromo ketones has also been reported, proceeding via a formal [2 + 2 + 2] cycloaddition to form cinnoline derivatives. acs.org

Transition Metal-Catalyzed C-C and C-N Bond Formation

Transition metal-catalyzed reactions have become indispensable tools in organic synthesis, offering mild and efficient routes for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.netwiley.comacs.org These methods have been effectively employed in the synthesis of cinnoline and its derivatives. researchgate.netresearchgate.net

Copper-catalyzed tandem annulation reactions have been developed as a flexible route to functionalized cinnolines. wiley.com For instance, a tandem copper-catalyzed annulation employing a simple hydrazide nucleophile has been reported. wiley.com Palladium-catalyzed reactions have also been prominent. A notable example is the synthesis of benzo[c]cinnolines through a sequential C-C and C-N bond formation involving the C-arylation of 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide, followed by an oxidative N-arylation. researchgate.netacs.org Rhodium-catalyzed redox-neutral annulation between azo and diazo compounds provides a direct synthesis of cinnolines under mild conditions. researchgate.net

Table 3: Transition Metal-Catalyzed Cinnoline Synthesis

CatalystReaction TypeStarting MaterialsProductReference
CopperTandem AnnulationHydrazide nucleophileFunctionalized Cinnolines wiley.com
PalladiumSequential C-C and C-N bond formation1-Arylhydrazine-1,2-dicarboxylate, Aryl iodideBenzo[c]cinnolines researchgate.netacs.org
RhodiumRedox-neutral AnnulationAzo and diazo compoundsCinnolines researchgate.net
Cobalt[2 + 2 + 2] CyclizationAlkynyl-linked bisnitriles1,2-Diazines (Cinnoline analogues) clockss.org

Introduction of the Thiol Group at the C-4 Position

Once the cinnoline nucleus is synthesized, the next critical step in the formation of 6-Methylcinnoline-4-thiol is the introduction of the thiol group (-SH) at the C-4 position. This is typically achieved through nucleophilic substitution reactions on a suitable precursor.

Nucleophilic Substitution Reactions for Thiol Installation

The most common strategy for introducing a thiol group at the C-4 position of the cinnoline ring involves the nucleophilic substitution of a leaving group, typically a halogen, at that position. researchgate.netontosight.ai The synthesis of a 4-halocinnoline precursor is therefore a key prerequisite. As mentioned earlier, Richter-type cyclization of ortho-ethynylarenediazonium salts can provide high yields of 4-halocinnolines. researchgate.net

Once the 4-halocinnoline is obtained, it can be reacted with a sulfur nucleophile to install the thiol group. researchgate.net Common sulfur nucleophiles include sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. chemistrysteps.com The high nucleophilicity of sulfur-containing reagents facilitates this substitution. chemistrysteps.comcas.cn For instance, the reaction of a 4-bromocinnoline (B8793254) with a sulfide (B99878) source would lead to the desired 4-thiolated cinnoline. researchgate.net The reactivity of heteroaryl halides in such SNAr reactions is dependent on the electronic nature of the heterocyclic ring. nih.gov

While specific details on the synthesis of this compound are not extensively documented in the provided search results, the general principles of nucleophilic aromatic substitution on the cinnoline ring strongly suggest that the reaction of 4-halo-6-methylcinnoline with a sulfur nucleophile is the most plausible and efficient route.

Thio-analog Formation Strategies

The conversion of the cinnoline core to its 4-thiol analog is a critical step in the synthesis of the target compound. The primary strategy involves the nucleophilic substitution of a leaving group at the C-4 position. The most common precursor for this transformation is 4-chloro-6-methylcinnoline. The chlorine atom at the C-4 position of the cinnoline ring is susceptible to substitution by various nucleophiles, including sulfur-based reagents. researchgate.net

One established method for this type of transformation is the reaction of the 4-chloro derivative with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea. The reaction with thiourea typically proceeds via the formation of an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final thiol. This two-step approach is often preferred as it avoids the direct handling of gaseous and foul-smelling hydrogen sulfide that can be generated when using hydrosulfides. The tautomeric nature of the resulting product is a significant consideration, as this compound can exist in equilibrium with its thione tautomer, 6-methylcinnoline-4(1H)-thione. researchgate.netnih.govtandfonline.com

Table 1: General Conditions for Thiolation of 4-Chlorocinnolines

Precursor Reagent Solvent Conditions Product
4-Chloro-6-methylcinnoline 1. Thiourea 2. NaOH(aq) Ethanol 1. Reflux 2. Heat This compound
4-Chloro-6-methylcinnoline NaSH Ethanol/Water Reflux This compound

Regioselective Functionalization and Methyl Group Installation at C-6

The regioselective installation of the methyl group at the C-6 position is a key challenge in the synthesis of this compound. The most direct and common strategy to achieve this is not through the functionalization of a pre-formed cinnoline ring, but rather by utilizing a starting material that already contains a methyl group at the desired position.

The synthesis of the cinnoline ring system itself, often accomplished through reactions like the Widman-Stoermer synthesis, typically starts from an appropriately substituted o-aminophenyl precursor. To obtain a 6-methylcinnoline, a starting material derived from p-toluidine (B81030) (4-methylaniline) is required. For instance, the synthesis of 6-chloro-4-methylcinnoline (B1628905) has been reported starting from 2-(4-chloro-2-acetamidophenyl)propylene. rsc.org The cyclization of this precursor under acidic conditions leads to the formation of the bicyclic cinnoline ring system with the methyl group positioned at C-6. rsc.org

Similarly, the synthesis of 6-methylcinnoline-4-carboxylic acid, another potential precursor, was achieved starting from 2-amino-5-methylbenzoic acid. prepchem.com This further illustrates the principle of incorporating the C-6 methyl group via a strategically chosen starting material, ensuring the regioselectivity of the final product. The challenge of C-H activation on the six-membered ring of fused heterocyclic systems is significant, making the use of pre-functionalized precursors a more efficient and reliable method. nih.gov

Optimization of Synthetic Pathways and Yield Enhancement

For the multi-step synthesis of this compound, each step is a candidate for optimization. Key parameters that are often adjusted include:

Catalyst: In the cyclization step to form the cinnoline ring, the choice and concentration of the acid catalyst can significantly impact the reaction rate and yield. For related quinazoline (B50416) synthesis, Lewis acids like BF3-Et2O have been shown to be effective. journalirjpac.com

Reagent Stoichiometry: The molar ratio of reactants is a critical factor. For example, in the thiolation step, using a specific excess of the sulfur nucleophile can drive the reaction to completion. mdpi.com

Table 2: Example of Optimization Parameters for Heterocyclic Synthesis

Parameter Variation Observation Optimal Condition Reference
Catalyst (for cyclization) None vs. Lewis Acid (BF3-Et2O) Significant increase in yield with catalyst. BF3-Et2O (0.5 molar eq.) journalirjpac.com
Temperature 120°C vs. 150°C vs. 180°C Yield increases up to 150°C, then decreases. 150°C journalirjpac.com
Reaction Time 2h, 4h, 6h, 8h Yield plateaus after 6 hours. 6h journalirjpac.com
Solvent/Reagent Ratio Varied weight ratio of substrate to formamide Higher ratio improved yield. 1:52 (substrate:formamide) journalirjpac.com

This table is illustrative, based on the optimization of 4-methylquinazoline (B149083) synthesis, and demonstrates the principles applicable to the synthesis of this compound.

By systematically applying these optimization principles to the synthesis of the 4-chloro-6-methylcinnoline precursor and its subsequent conversion to this compound, a more robust and high-yielding synthetic route can be developed.

Chemical Reactivity and Transformation of 6 Methylcinnoline 4 Thiol

Reactivity of the Thiol Group (-SH)

The thiol group, or its thione tautomer, is the primary site for a variety of chemical transformations, including oxidation, nucleophilic attack, and metal complexation.

The oxidation of thiols can yield several products depending on the reaction conditions and the strength of the oxidizing agent. researchgate.net Mild oxidation typically leads to the formation of disulfides, while more vigorous oxidation results in sulfonic acids. researchgate.netebsco.com

The oxidation process involves a change in the oxidation state of the sulfur atom. ebsco.com In a thiol, sulfur is in the -2 oxidation state. ebsco.com Mild oxidation to form a disulfide bond (-S-S-) changes this to the -1 state. ebsco.comsci-hub.se This transformation can be achieved using a variety of reagents, including air, oxygen, hydrogen peroxide, or dimethyl sulfoxide (B87167) (DMSO). sci-hub.sevedantu.comorganic-chemistry.org The reaction proceeds via the oxidative dimerization of two thiol molecules. acsgcipr.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), can oxidize the thiol group further to a sulfonic acid (R-SO₃H). researchgate.netgoogle.com This process involves intermediate species like sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H). vedantu.comnih.gov While direct oxidation studies on 6-methylcinnoline-4-thiol are not extensively documented, research on the related 4-(methylsulfanyl)cinnoline shows it can be oxidized by one equivalent of 3-chloroperoxybenzoic acid to afford 4-(methylsulfinyl)cinnoline, and further oxidation with potassium permanganate yields 4-(methylsulfonyl)cinnoline. thieme-connect.de This suggests the sulfur atom in the 4-position of the cinnoline (B1195905) ring is susceptible to oxidation.

Table 1: Summary of Thiol Oxidation Products

Starting Material Oxidizing Agent Product Class General Structure
Thiol (R-SH) Mild (e.g., O₂, H₂O₂) Disulfide R-S-S-R
Thiol (R-SH) Strong (e.g., KMnO₄, HNO₃) Sulfonic Acid R-SO₃H
Disulfide (R-S-S-R) Strong (e.g., H₂O₂/H₂CO₃) Sulfonic Acid R-SO₃H
4-(methylsulfanyl)cinnoline 3-Chloroperoxybenzoic acid 4-(methylsulfinyl)cinnoline Cinnoline-SO-CH₃
4-(methylsulfinyl)cinnoline Potassium permanganate 4-(methylsulfonyl)cinnoline Cinnoline-SO₂-CH₃

This table presents generalized oxidation reactions for thiols and specific examples from the cinnoline family.

Thiols are more acidic than their alcohol counterparts, and their conjugate bases, thiolate anions (RS⁻), are excellent nucleophiles. masterorganicchemistry.comlibretexts.org The nucleophilicity of sulfur is significantly greater than that of oxygen, making thiolates highly reactive towards electrophiles like alkyl halides in Sₙ2 reactions. masterorganicchemistry.comlibretexts.org This reactivity is a cornerstone for the synthesis of thioethers (sulfides). jmaterenvironsci.comorganic-chemistry.org

In the case of this compound, its existence as the thione tautomer allows for deprotonation under basic conditions to form a potent nucleophile. This species readily undergoes selective S-alkylation. thieme-connect.de The reaction of cinnoline-4-thiols with alkylating agents, such as alkyl halides, in the presence of a base is a standard method to produce 4-(alkylsulfanyl)cinnolines. thieme-connect.de The weaker basicity of thiolates compared to alkoxides means that elimination (E2) reactions are generally not a competitive pathway, leading to high yields of the substitution product. masterorganicchemistry.com

Table 2: Examples of Thiol Alkylation Reactions

Thiol Substrate Alkylating Agent (Electrophile) Catalyst/Base Product Type
Cinnoline-4-thiol (B1622013) Alkyl Halide (R-X) Base (e.g., NaOH, K₂CO₃) 4-(Alkylsulfanyl)cinnoline
General Thiol (R'-SH) Alkyl Halide (R-X) Strong Base (e.g., NaH) Thioether (R'-S-R)
General Thiol (R'-SH) Alkyl Tosylate (R-OTs) Thiolate (R'-S⁻) Thioether (R'-S-R)

This table summarizes common alkylation reactions for producing thioethers from thiols.

The thiol-ene reaction is a powerful and efficient "click chemistry" transformation that involves the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). wikipedia.orgnih.gov The reaction typically proceeds via a free-radical mechanism, often initiated by light (photochemical initiation) or a radical initiator. wikipedia.orgnih.gov

The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.org A subsequent chain-transfer step, where the carbon radical abstracts a hydrogen atom from another thiol molecule, yields the final thioether product and regenerates a thiyl radical, which continues the chain reaction. wikipedia.org While specific examples involving this compound in thiol-ene reactions are not prominent in the literature, the presence of the reactive thiol group makes it a viable substrate for such transformations, allowing for its conjugation to polymers or other molecules bearing alkene functionalities.

Table 3: General Scheme of a Radical-Mediated Thiol-Ene Reaction

Step Description Reactants Intermediate/Product
Initiation Formation of a thiyl radical R-SH + Initiator RS•
Propagation 1 Addition of thiyl radical to alkene RS• + H₂C=CHR' RS-CH₂-C•HR'
Propagation 2 Chain transfer to form product RS-CH₂-C•HR' + R-SH RS-CH₂-CH₂R' + RS•

This table outlines the key steps in the radical-mediated thiol-ene addition reaction.

Thiolates are soft Lewis bases and exhibit a strong affinity for soft Lewis acid metal ions. wikipedia.org The sulfur atom in a thiol or thiolate is a potent ligand, forming stable coordination complexes with a wide range of transition metals, including copper (Cu), zinc (Zn), iron (Fe), nickel (Ni), cobalt (Co), and mercury (Hg). wikipedia.orgmdpi.commdpi.com

For this compound, the thione tautomer can act as a bidentate or bridging ligand. It can coordinate to a metal center through both the exocyclic sulfur atom and one of the nitrogen atoms of the cinnoline ring, likely N-1, to form stable chelate rings. mdpi.com This chelating ability is a common feature in polycyclic aromatic hydrazones and related thiosemicarbazones, which form stable and often colorful complexes with various metal ions. mdpi.com

Table 4: Metal Ions with High Affinity for Thiolate Ligands

Metal Ion Classification Common Coordination Geometries
Cu(I), Cu(II) Soft/Borderline Linear, Trigonal, Tetrahedral
Zn(II) Borderline Tetrahedral
Fe(II), Fe(III) Borderline Tetrahedral, Octahedral
Ni(II) Borderline Square Planar, Octahedral
Hg(II) Soft Linear, Tetrahedral
Co(II) Borderline Tetrahedral, Octahedral

This table lists common transition metal ions that readily form complexes with thiolate ligands.

Thiol-Ene Reactions and Related Additions

Reactivity of the Cinnoline Ring System

The cinnoline core is a bicyclic aromatic heterocycle isosteric with quinoline (B57606) and isoquinoline. innovativejournal.inpnrjournal.com Its reactivity is influenced by the two nitrogen atoms in the pyridazine (B1198779) ring, which affects the electron distribution across the entire system.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. fscj.edumasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comhu.edu.jo

In the cinnoline system, the benzene (B151609) ring is generally the site of electrophilic attack. innovativejournal.inijariit.com The pyridazine portion of the molecule is electron-deficient due to the electronegativity of the nitrogen atoms, making it deactivated towards electrophiles. This deactivating effect extends to the fused benzene ring, making the cinnoline system less reactive than benzene itself. masterorganicchemistry.com However, the outcome of EAS is also governed by the directing effects of existing substituents.

Table 5: Common Electrophilic Aromatic Substitution Reactions

Reaction Name Reagents Electrophile Typical Product
Halogenation Br₂ / FeBr₃ or Cl₂ / FeCl₃ Br⁺ or Cl⁺ Aryl Halide
Nitration Conc. HNO₃ / Conc. H₂SO₄ NO₂⁺ (Nitronium ion) Nitroarene
Sulfonation Fuming H₂SO₄ (SO₃) SO₃ Aryl Sulfonic Acid
Friedel-Crafts Alkylation R-Cl / AlCl₃ R⁺ (Carbocation) Alkylarene
Friedel-Crafts Acylation RCOCl / AlCl₃ RCO⁺ (Acylium ion) Aryl Ketone

This table provides an overview of standard EAS reactions applicable to aromatic systems like the benzene ring of cinnoline.

Nucleophilic Attack on the Heterocyclic Ring

The thiol group at the C-4 position of the cinnoline ring can be displaced by various nucleophiles. This reactivity provides a synthetic route to other 4-substituted cinnoline derivatives. A notable example is the amination reaction, where the mercapto-compound is treated with ammonia (B1221849) or primary amines to yield the corresponding 4-aminocinnolines. rsc.orgrsc.orgresearchgate.net This conversion is typically performed in a solvent like dimethylformamide. rsc.org

Research on various 4-mercaptocinnolines has shown that the success of this nucleophilic substitution can be sensitive to other substituents on the ring system. rsc.org For instance, the amination reaction has been reported to fail with nitro-substituted 4-mercaptocinnolines. rsc.orgresearchgate.net This is presumably due to the reduction of the nitro-group by hydrogen sulfide (B99878), a byproduct of the reaction. rsc.org

Stronger nucleophiles can also attack the cinnoline nucleus at other positions. Studies on the related benzo[c]cinnoline (B3424390) system with lithium dimethylamide have shown that nucleophilic attack can occur at the 4- and 7-positions, even leading to the displacement of a hydrogen atom. publish.csiro.au In the context of biological systems, the hydroxyl group of the amino acid serine (Ser195) in human neutrophil elastase has been shown to act as a nucleophile, attacking the C-4 position of certain cinnoline derivatives. nih.govtandfonline.com

Table 1: Nucleophilic Substitution Reactions of 4-Mercaptocinnolines

Reactant Nucleophile Conditions Product Source(s)
4-Mercaptocinnoline Ammonia Dimethylformamide 4-Aminocinnoline rsc.org
4-Mercaptocinnoline Methylamine Dimethylformamide 4-(Methylamino)cinnoline rsc.org

Reductive Transformations of the Cinnoline Core

The cinnoline ring system is susceptible to various reductive transformations that can alter the heterocyclic core itself or substituents attached to it.

One significant reaction is the reductive desulfurization of the thiol group. Treatment of 4-mercaptocinnoline derivatives with Raney nickel results in the removal of the sulfur group, yielding the corresponding unsubstituted cinnoline at that position. rsc.orgrsc.org

More profound transformations involve the reductive cleavage of the entire heterocyclic ring. A key example is the reductive formylation of cinnolines by heating with formic acid and formamide. rsc.org This reaction does not merely reduce the ring but causes a rearrangement, cleaving the N-N bond and ultimately yielding 1-formamidoindoles. rsc.org This highlights a pathway where the diazine ring of cinnoline is transformed into an indole (B1671886) structure.

Furthermore, substituents on the cinnoline ring can be selectively reduced. For example, a nitro group at the 6-position can be reduced to a 6-amino group using reagents such as ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst. nih.govtandfonline.com

Table 2: Reductive Transformations involving the Cinnoline System

Substrate Reagent(s) Transformation Product Type Source(s)
4-Mercaptocinnoline Raney Nickel Reductive Desulfurization Cinnoline rsc.orgrsc.org
Cinnoline Formic acid, Formamide Reductive Formylation/Rearrangement 1-Formamidoindole rsc.org

Tautomerism Studies of Cinnoline-4-thiol Systems

Compounds like this compound can exist in two tautomeric forms: the aromatic thiol form (this compound) and the non-aromatic thione form (6-methyl-1H-cinnoline-4-thione). The predominant form is determined by factors such as solvent polarity and electronic effects.

Detailed spectroscopic investigations have been conducted to elucidate the tautomeric equilibrium of the parent compound, cinnoline-4-thiol. researchgate.netresearchgate.net These studies, utilizing ¹H, ¹³C, and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, have conclusively shown that in polar solvents like deuterated dimethyl sulfoxide (DMSO-d₆), the compound exists almost exclusively in the thione form. researchgate.netresearchgate.net This finding is supported by comparisons of the NMR spectroscopic data with that of "fixed" derivatives, where alkyl groups prevent tautomerization, such as 4-(methylthio)cinnoline (B12898296) (the fixed thiol) and 1-methyl-1H-cinnoline-4-thione (the fixed thione). researchgate.net The chemical shifts observed for cinnoline-4-thiol closely match those of the N-methylated thione derivative rather than the S-methylated thiol derivative, confirming the predominance of the thione tautomer in solution. researchgate.net This preference for the thione form is a common feature in related heterocyclic systems. thieme-connect.de

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Cinnoline-4-thiol Tautomers and Fixed Derivatives in DMSO-d₆

Proton Cinnoline-4-thiol (Actual) 4-(Methylthio)cinnoline (Fixed Thiol) 1-Methyl-1H-cinnoline-4-thione (Fixed Thione) Source(s)
H-3 8.01 8.92 7.97 researchgate.net
H-5 8.24 8.35 8.21 researchgate.net
H-8 7.74 8.41 7.64 researchgate.net
N-H/S-H 14.50 (br s) - - researchgate.net
N-CH₃/S-CH₃ - 2.76 4.07 researchgate.net

Data presented is for the parent cinnoline-4-thiol system as detailed in the cited literature.

Advanced Spectroscopic and Analytical Characterization of 6 Methylcinnoline 4 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 6-Methylcinnoline-4-thiol. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the connectivity and chemical environment of each atom in the molecule can be mapped.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the cinnoline (B1195905) ring system, the methyl group protons, and the thiol (S-H) or amine (N-H) proton, depending on the dominant tautomer. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-9.0 ppm), with their specific shifts and coupling constants determined by their position relative to the nitrogen atoms and the methyl and thiol/thione groups. nih.govchemicalbook.com The methyl group protons will present as a sharp singlet further upfield, likely around 2.4-2.5 ppm. nih.gov The proton attached to a heteroatom (S-H or N-H) is often a broad singlet and its chemical shift can be highly variable and dependent on solvent and concentration; it may also undergo exchange with deuterated solvents, leading to its disappearance from the spectrum.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would show distinct signals for the eight carbons of the cinnoline core and the single carbon of the methyl group. Aromatic and heteroaromatic carbons typically resonate in the 110-160 ppm range. thieme-connect.denih.gov The carbon atom attached to the sulfur/thione group (C4) would have a characteristic chemical shift, which would differ significantly between the thiol and thione tautomers. The methyl carbon would appear at a much higher field, typically between 20-25 ppm. nih.gov

2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the positions on the benzene (B151609) ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Methylcinnoline-4-thione

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H37.5 - 7.8115 - 120
H57.9 - 8.2125 - 130
H77.6 - 7.9130 - 135
H88.2 - 8.5128 - 132
6-CH₃2.4 - 2.520 - 25
1-NH13.0 - 14.0 (broad)-
C4 (C=S)-175 - 185
C4a, C8a (Quaternary)-140 - 150
C6 (Quaternary)-138 - 142

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple separation with mass analysis.

The molecular formula for this compound is C₉H₈N₂S, giving it a molecular weight of approximately 176.24 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺˙) that confirms this elemental composition.

Upon electron impact ionization, the molecular ion will fragment in a characteristic manner. Based on studies of cinnoline, a primary fragmentation pathway involves the loss of a stable nitrogen molecule (N₂), followed by the loss of acetylene (B1199291) (C₂H₂). thieme-connect.denih.gov For this compound, fragmentation would likely begin with the loss of N₂, leading to an ion at m/z 148. Subsequent fragmentations could involve the loss of the thiol radical (·SH), a hydrogen sulfide (B99878) molecule (H₂S), or cleavage of the benzene ring. Alpha-cleavage next to the sulfur atom is another common fragmentation pathway for thiols. libretexts.orglibretexts.org

LC-MS is particularly suitable for analyzing this compound, as it is a non-volatile solid. rsc.org GC-MS could also be used, potentially after derivatization to increase volatility, and is a powerful tool for analyzing sulfur-containing heterocyclic compounds. researchgate.netkoreascience.krnih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Identity of Fragment
176[M]⁺˙ (Molecular Ion)
175[M-H]⁺
148[M-N₂]⁺˙
143[M-SH]⁺
115[M-N₂-SH]⁺ or [C₈H₅S]⁺
102[C₈H₆]⁺˙ (from loss of N₂ and H₂S)

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule. nih.gov These two techniques are complementary.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic ring system would produce a series of sharp bands in the 1450-1650 cm⁻¹ region. rsc.orgajrconline.org If the thione tautomer is dominant, a strong C=S stretching band would be expected, typically in the 1050-1250 cm⁻¹ region, and an N-H stretching band would be visible around 3400 cm⁻¹. If the thiol form is present, a weak S-H stretching band would appear around 2550 cm⁻¹.

FT-Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting sulfur-containing functional groups. rsc.org The S-H stretch, which is often weak in IR, can give a moderately intense signal around 2550-2600 cm⁻¹ in the Raman spectrum. researchgate.netresearchgate.net The C-S stretching vibration typically appears as a strong band in the 600-750 cm⁻¹ range. researchgate.net The C-S-H bending mode can also be observed around 850-950 cm⁻¹. rsc.org The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, providing complementary information to the FT-IR data.

Table 3: Predicted Vibrational Frequencies for this compound/thione

Wavenumber (cm⁻¹)Vibrational Mode AssignmentTechnique
~3400N-H stretch (thione form)FT-IR
3000 - 3100Aromatic C-H stretchFT-IR, Raman
2900 - 3000Aliphatic C-H stretch (methyl)FT-IR, Raman
~2570S-H stretch (thiol form)Raman (strong), FT-IR (weak)
1450 - 1650Aromatic C=C and C=N ring stretchFT-IR, Raman
1050 - 1250C=S stretch (thione form)FT-IR, Raman
600 - 750C-S stretch (thiol form)Raman

Electronic Absorption and Fluorescence Spectroscopies (UV-Vis, RLS) for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopies probe the electronic transitions within a molecule, providing insight into its electronic structure.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated cinnoline ring system. Unsubstituted cinnoline exhibits absorption maxima around 276, 286, and 308 nm. thieme-connect.de The presence of the methyl and thiol/thione substituents will cause shifts in these absorption bands (typically bathochromic or "red" shifts). rsc.orgbeilstein-journals.org The spectrum provides a characteristic fingerprint that can be used for quantitative analysis via the Beer-Lambert law.

Fluorescence and Resonance Light Scattering (RLS): Many aromatic heterocyclic compounds are fluorescent, emitting light at a longer wavelength after absorbing light. The fluorescence spectrum, if any, would provide further information about the electronic properties of the excited state. Resonance Light Scattering (RLS) occurs when light is scattered by large molecular aggregates at wavelengths close to an absorption band. koreascience.kr An RLS spectrum, obtained using a standard spectrofluorometer, can therefore be used to study aggregation behavior of this compound in solution.

Table 4: Predicted Photophysical Properties for this compound

ParameterPredicted Value/ObservationTechnique
Absorption Maxima (λₘₐₓ)280 - 320 nm region, with possible longer wavelength bandsUV-Vis
Molar Absorptivity (ε)Dependent on specific λₘₐₓ, typically 10³-10⁴ L mol⁻¹ cm⁻¹UV-Vis
Emission Maxima (λₑₘ)Potentially fluorescent, emission > absorptionFluorescence
ScatteringEnhanced scattering near absorption bands if aggregatedRLS

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a material's surface. researchgate.net

For a solid sample of this compound, XPS would confirm the presence of carbon, nitrogen, and sulfur. High-resolution scans of the C 1s, N 1s, and S 2p regions would provide detailed chemical state information. The C 1s spectrum could be deconvoluted into components representing C-C/C-H bonds (~284.8 eV), C-N bonds, and C-S bonds. The N 1s spectrum would show the state of the nitrogen atoms in the cinnoline ring.

The S 2p region is particularly diagnostic. The binding energy of the S 2p₃/₂ peak can distinguish between a thiol (R-SH) at ~164 eV and a thiolate (e.g., bonded to a metal surface) at ~162 eV. diva-portal.orgthermofisher.comxpsfitting.com It can also clearly identify oxidized sulfur species, such as sulfinates or sulfonates, which appear at much higher binding energies (~166-169 eV), thus serving as an excellent check for sample degradation or oxidation. kombyonyx.com

Table 5: Predicted XPS Binding Energies for this compound

Core LevelPredicted Binding Energy (eV)Inferred Chemical State
C 1s~284.8C-C, C-H
~286.0C-N, C-S
N 1s~399 - 401Heterocyclic Nitrogen
S 2p₃/₂~163 - 164Thiol/Thione (unbound)
~168 - 169Oxidized Sulfur (e.g., Sulfonate)

Advanced Chromatographic Techniques for Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or side products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for the purity analysis of non-volatile organic compounds. mdpi.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. acs.org Detection would typically be performed with a UV detector set to one of the compound's absorption maxima. The purity is determined by the relative area of the main peak compared to any impurity peaks. For trace-level quantification of thiols, pre-column derivatization with a fluorescent tag can be used to enhance sensitivity. dojindo.co.jpresearchgate.net

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis could be possible at high temperatures or after derivatization of the thiol/thione group to form a more volatile derivative. A sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD), would provide high selectivity and sensitivity for analyzing the target compound in complex mixtures. nih.gov

Computational and Theoretical Investigations of 6 Methylcinnoline 4 Thiol

Quantum Chemical Calculations (Ab Initio, DFT, Semi-empirical Methods)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 6-Methylcinnoline-4-thiol. Methodologies such as Density Functional Theory (DFT) and other ab initio techniques are employed to model its behavior with high accuracy. unige.chnih.govgoogle.comrsc.orglehigh.edu

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of this compound is a key determinant of its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about its electron-donating and accepting capabilities.

Computational studies, often employing DFT with functionals like B3LYP and basis sets such as 6-311G(d,p), are used to calculate the energies of these frontier molecular orbitals. mjcce.org.mkmwjscience.comrsc.org The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. A smaller energy gap generally indicates higher reactivity.

Global reactivity descriptors, which are derived from HOMO and LUMO energies, offer further insights into the molecule's chemical behavior. mwjscience.com

Table 1: Calculated Quantum Chemical Parameters

Parameter Description
EHOMO Energy of the Highest Occupied Molecular Orbital
ELUMO Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) ELUMO - EHOMO
Electronegativity (χ) A measure of the ability of an atom or molecule to attract electrons
Chemical Hardness (η) A measure of resistance to change in electron distribution
Chemical Softness (S) The reciprocal of chemical hardness
Chemical Potential (µ) The negative of electronegativity

This table is interactive. Click on the headers to sort.

Tautomeric Equilibria and Stability

Cinnoline (B1195905) derivatives, including this compound, can exist in different tautomeric forms. researchgate.net The thiol-thione tautomerism is of particular importance for this compound. The equilibrium between the thiol (-SH) and thione (=S) forms can be influenced by factors such as the solvent. beilstein-journals.orgjocpr.com

Quantum chemical calculations are employed to determine the relative stabilities of these tautomers. By calculating the total energies of the different forms, researchers can predict the predominant tautomer under specific conditions. For instance, in aqueous solutions, it has been shown that cinnoline-4-thiol (B1622013) exists predominantly in the thione form. researchgate.net The use of continuum solvent models, like the Polarizable Continuum Model (PCM), allows for the investigation of solvent effects on the tautomeric equilibrium. beilstein-journals.orgnih.gov

The M06-2X functional with a 6-31++G** basis set has been shown to be effective in predicting the position of tautomeric equilibria, especially for compounds with intramolecular hydrogen bonds. beilstein-journals.org

Vibrational Frequencies and Spectroscopic Predictions

Theoretical calculations of vibrational frequencies are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By using methods like DFT, it is possible to predict the vibrational modes of this compound. researchgate.net

The calculated harmonic frequencies are often scaled to better match experimental data. researchgate.net This process aids in the assignment of specific vibrational bands observed in the experimental spectra to particular molecular motions. The agreement between theoretical and experimental vibrational frequencies serves as a validation of the computational model used. mjcce.org.mk

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of this compound over time. nih.govwustl.edu These simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes their positions and velocities. lehigh.edu

By analyzing this trajectory, it is possible to identify the most stable conformations of the molecule and the transitions between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. MD simulations can be performed in various ensembles (NVE, NVT, NPT) to mimic different experimental conditions. lehigh.edu

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. nih.govgoogle.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For reactions involving thiols, such as nucleophilic substitution or addition reactions, computational studies can help to distinguish between different possible mechanisms, for example, a one-step SN2 type mechanism versus a stepwise process. nih.govresearchgate.netrsc.orgresearchgate.net

Ligand-Protein Interaction Modeling (Molecular Docking) for Biological Activity Prediction

To predict the potential biological activity of this compound, molecular docking simulations can be performed. nih.govnih.gov This computational technique predicts the preferred orientation of a ligand when it binds to a target protein. plos.org

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score. ekb.eg Lower binding energies typically indicate a more stable protein-ligand complex. Molecular docking studies can help to identify potential protein targets for this compound and provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. acs.org This information is critical for the rational design of new therapeutic agents.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of chemical compounds and their observed properties. In the context of drug discovery and materials science, these properties can range from biological activities (in which case the term Quantitative Structure-Activity Relationship or QSAR is often used) to physical properties like solubility or melting point. For this compound and its analogs, QSPR studies can be instrumental in predicting various characteristics, thereby guiding the synthesis of new derivatives with enhanced or desired properties.

While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of cinnoline derivatives has been the subject of numerous QSAR/QSPR investigations. These studies provide valuable insights into the structural requirements for various biological activities and can serve as a proxy for understanding the potential behavior of this compound in similar contexts.

Detailed Research Findings

Research on cinnoline derivatives has employed various QSAR techniques, including 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These studies have successfully built predictive models for activities such as anticancer, antibacterial, and enzyme inhibition.

A notable QSAR study on a series of 81 cinnoline derivatives as phosphodiesterase 10A (PDE10A) inhibitors, which has implications for treating schizophrenia, developed robust 2D and 3D models. nih.gov The best 2D-QSAR model demonstrated a strong correlation between the compounds' structures and their inhibitory activity, highlighting the importance of atom-based topological and whole-molecule electronic state descriptors. nih.gov

The 3D-QSAR models, CoMFA and CoMSIA, provided further insights into the three-dimensional structural features influencing activity. The statistical robustness of these models is summarized in the table below.

Statistical Parameters of 3D-QSAR Models for Cinnoline-based PDE10A Inhibitors. nih.gov
ModelAlignment Methodq² (Cross-validated R²)R²pred (External Validation R²)Field Contributions
CoMFADocking-based0.5780.841Steric: 65.2%, Electrostatic: 34.8%
CoMSIADocking-based0.6100.824Steric: 13.9%, Electrostatic: 29.5%, Hydrophobic: 34.9%, H-bond Acceptor: 16.3%, H-bond Donor: 5.4%

The CoMFA model indicated that both steric and electrostatic fields are significant for the activity of these cinnoline derivatives. The CoMSIA model further refined this by showing that hydrophobic interactions and hydrogen bond acceptor features also play a crucial role. nih.gov Specifically, the contour maps generated from these models suggested that bulky substituents are favored in certain regions of the molecule, while electronegative groups enhance activity in other areas.

Another study focused on cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors, which are relevant for treating B-cell malignancies. nih.gov While detailed statistical data was not fully presented, the CoMFA and CoMSIA contour maps revealed that bulky substitutions at the R1 and R3 positions of the cinnoline scaffold are preferred. nih.gov Furthermore, the introduction of hydrophilic and negatively charged groups at the R1 position was found to be important for improving the inhibitory activity. nih.gov

For antibacterial applications, QSAR analyses have been performed on cinnoline-3-carboxylic acid derivatives. These studies have identified key physicochemical parameters that have predictive value for the antibacterial activity against various bacterial strains. popline.org

These examples collectively demonstrate the power of QSPR/QSAR in elucidating the structure-property relationships within the cinnoline chemical space. Although a direct model for this compound is not available, these findings strongly suggest that its properties will be influenced by a combination of steric, electronic, and hydrophobic factors. The methyl group at the 6-position and the thiol group at the 4-position are expected to significantly modulate these descriptors compared to other substituted cinnolines, thereby influencing its biological and chemical properties.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 6 Methylcinnoline 4 Thiol Analogues in Vitro

In Vitro Antimicrobial Activity Studies (Antibacterial, Antifungal)

Analogues based on the cinnoline (B1195905) scaffold have shown considerable promise as antimicrobial agents. researchgate.net The presence of the thiol (-SH) group at the 4-position is particularly noteworthy, as organosulfur compounds are known to possess significant antibacterial properties. nih.gov

The antimicrobial mechanism of thiol-containing compounds often involves the interaction of the reactive thiol group with crucial biomolecules within the pathogen. The thiol group can form stable disulfide bonds with the sulfhydryl groups present in bacterial enzymes and proteins, leading to their deactivation. frontiersin.org This disruption of protein structure and function can interfere with vital cellular processes. For instance, proteins involved in ion transport and ATP generation across the cell membrane are potential targets. frontiersin.org

In the context of cinnoline analogues, one proposed mechanism for sulphonamide derivatives, which share a sulfur-based functional group, is the inhibition of para-aminobenzoic acid (PABA) utilization, a pathway essential for folic acid synthesis in bacteria. nih.govlumenlearning.com It is plausible that 6-methylcinnoline-4-thiol analogues could exert their effect by targeting bacterial cell wall biosynthesis or disrupting membrane integrity, common mechanisms for heterocyclic antibiotics. lumenlearning.com The thiol group's ability to interfere with enzymes like phosphomannose isomerase could also block sugar metabolism, a bactericidal effect observed with other sulfur-containing molecules. frontiersin.org

Structure-activity relationship (SAR) studies reveal that the antimicrobial efficacy of cinnoline analogues can be significantly modulated by the nature and position of various substituents. nih.gov

Electron-Withdrawing Groups: The introduction of electron-withdrawing substituents on a phenyl group attached to the cinnoline core has been associated with increased antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli) bacteria. nih.gov

Halogenation: The presence of halogen atoms (e.g., chloro, bromo, fluoro) on the cinnoline scaffold is a key determinant of antimicrobial potency. Halogen-substituted cinnoline sulphonamides and imidazole (B134444) derivatives have demonstrated potent activity at lower concentrations, often comparable to standard drugs like norfloxacin. mdpi.comnih.govrroij.com This suggests that the 6-methyl group in this compound could be synergistically combined with halogen substitutions on other parts of the ring to enhance activity.

Table 1: In Vitro Antimicrobial Activity of Cinnoline Analogues

Compound TypeSubstituentsTest Organism(s)Activity/FindingReference(s)
Cinnoline SulphonamidesHalogen (Bromo, Chloro)P. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. nigerPotent activity at lower concentrations. mdpi.comnih.gov
Pyrazolo[4,3-c]cinnolines4-nitro or 2,4-dichloro on benzoyl groupE. coli, P. aeruginosa, S. aureusSignificant activity against Gram-negative and Gram-positive bacteria. mdpi.com
Cinnoline Imidazole DerivativesChloro, MethylC. albicans, A. nigerGood antifungal activity compared to Griseofulvin. rroij.com
6-Hydroxycinnolines-C. neoformansPotent antifungal activity. mdpi.com

Mechanistic Investigations of Cellular Targets

In Vitro Anti-inflammatory Activity Assessments

Cinnoline derivatives have been investigated as potential anti-inflammatory agents, with studies focusing on their ability to modulate key inflammatory pathways and mediators in vitro.

A primary mechanism for the anti-inflammatory action of certain cinnoline analogues is the inhibition of human neutrophil elastase (HNE). HNE is a serine protease released by neutrophils during inflammation that can degrade various extracellular matrix proteins, contributing to tissue damage. mdpi.comtandfonline.comnih.gov Cinnoline derivatives have been developed as reversible, competitive inhibitors of HNE, presenting a therapeutic strategy for inflammatory diseases. tandfonline.comnih.gov

Furthermore, some cinnoline derivatives are thought to exert their effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. In vitro assays using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7) are commonly employed to assess the anti-inflammatory potential of these compounds by measuring the reduction in inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6). nih.govnih.gov

The structure-activity relationship for anti-inflammatory effects often contrasts with that for antimicrobial activity. For instance, pyrazolo[4,3-c]cinnoline derivatives featuring electron-donating groups (e.g., methoxyl, hydroxyl) on a benzoyl ring exhibit higher anti-inflammatory activity. nih.gov This is further enhanced by a methylene (B1212753) spacer between the phenyl group and a carbonyl carbon. nih.gov

Table 2: In Vitro HNE Inhibitory Activity of Cinnoline Analogues

Compound ClassSpecific AnalogueActivity (IC₅₀)Key FindingReference(s)
Cinnoline HNE InhibitorsCompound 18a56 nMGood balance of HNE inhibitory activity and chemical stability. tandfonline.comnih.gov
N-Benzoylindazoles(Reference Class)Higher PotencyCinnoline derivatives showed lower potency but increased aqueous stability compared to N-benzoylindazoles. tandfonline.comnih.gov

In Vitro Anticancer Activity and Antiproliferative Effects

The cinnoline core is a feature of numerous compounds designed and evaluated as potential anticancer agents, demonstrating cytotoxic and antiproliferative effects against a wide range of human tumor cell lines. nih.govresearchgate.net

The anticancer activity of cinnoline analogues is attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation.

Enzyme Inhibition: A significant mechanism is the inhibition of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. Certain 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline and dibenzo[c,h]cinnoline (B14754567) derivatives act as topoisomerase I inhibitors, leading to DNA damage and apoptosis. nih.gov The presence of a thiol group, as in this compound, is particularly interesting, as thiol-functionalized molecules have been shown to potentially target topoisomerase IIα by forming covalent bonds with its cysteine residues, trapping the enzyme-DNA complex and inducing cell death. mdpi.com

Receptor Modulation: Cinnoline derivatives can inhibit key receptor tyrosine kinases (RTKs) that are often overexpressed or mutated in cancer cells. Targets include the c-Met receptor and the colony-stimulating factor-1 receptor (CSF-1R). mdpi.comnih.govresearchgate.net Inhibition of these receptors disrupts signaling pathways that regulate cell migration, proliferation, and survival. For example, 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives have been designed as potent c-Met inhibitors. nih.govresearchgate.net

Induction of Apoptosis: Many cytotoxic cinnoline derivatives trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases (caspase-3, -8, and -9), depolarization of the mitochondrial membrane, and the generation of reactive oxygen species (ROS). nih.govpnrjournal.com Studies on specific cinnoline derivatives have shown they can induce cell cycle arrest and increase the expression of pro-apoptotic proteins like Bax and p53, while decreasing the levels of anti-apoptotic Bcl-2 protein. researchgate.net

Table 3: In Vitro Anticancer Activity of Cinnoline Analogues

Compound TypeSubstituent(s)Cell Line(s)Activity (IC₅₀)Mechanism of ActionReference(s)
Dihydrobenzo[h]cinnoline-5,6-dione4-NO₂C₆H₄KB, Hep-G20.56 µM, 0.77 µMCytotoxicity. nih.gov
Indeno[1,2-c]cinnoline derivativeAminobutylamideHeLa, MCF-745 nM, 85 nMAntiproliferative, DNA intercalation. nih.gov
11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline-Leukemia subpanelHigh cytotoxicityTopoisomerase I inhibition, apoptosis, caspase activation. nih.gov
Densely functionalized cinnoline-Leukemia RPMI-8226, Melanoma LOX IMVI17.12 µg/mL, 12.32 µg/mLPre-G1 apoptosis, cell cycle arrest at G2/M, decreased Bcl-2, increased Bax, p53, caspases. researchgate.net
4-oxo-1,4-dihydrocinnoline-3-carboxamide4-(2-fluorophenoxy)quinolinec-Met-dependent cancer cellsActivec-Met inhibition. nih.govresearchgate.net

Other In Vitro Biological Activities (e.g., Antioxidant, Antiviral)

While the cinnoline scaffold is a core component in many compounds with a broad spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities, specific research into the in vitro antioxidant and antiviral activities of this compound and its close analogues is not extensively documented in current literature. nih.govijper.orgmdpi.com The biological activity of cinnoline derivatives is highly dependent on the nature and position of their substituents. nih.gov

The presence of a thiol (-SH) group in the molecule is significant, as thiol-containing drugs have been investigated for various therapeutic effects. nih.gov For instance, some thiol drugs have demonstrated the ability to inhibit viral entry into cells by cleaving disulfide bonds in viral glycoproteins, a mechanism that is dependent on the thiol's pKa value and its rate of cystine cleavage. nih.gov Furthermore, thiol compounds can exert antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and interfering with inflammatory pathways. nih.govmdpi.com

The evaluation of antioxidant activity is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydroxyl radical scavenging, and nitric oxide (NO) scavenging tests. nih.govd-nb.info Similarly, antiviral potential is often assessed through plaque reduction assays against various viral strains. mdpi.com While specific data for this compound is sparse, the table below illustrates how such activities are typically reported for other compounds, in this case, various natural extracts.

Table 1: Example of In Vitro Antioxidant and Antiviral Activity Data for Various Natural Compounds

Compound/Extract Assay Target/Radical Result (IC₅₀) Source
Mentha piperita L. Extract Antiviral Respiratory Syncytial Virus (RSV) 10.41 µg/mL nih.gov
Mentha piperita L. Extract Antioxidant Hydroxyl Radical Scavenging ~0.8 mg/mL (for 79% scavenging) nih.gov
Clove Essential Oil Antioxidant DPPH Radical Scavenging 50 µg/mL mdpi.com
Clove Essential Oil Antiviral Hepatitis A Virus (HAV) 0.73 µg/mL mdpi.com
Clove Essential Oil Antiviral Herpes Simplex Virus (HSV-1) 9.84 µg/mL mdpi.com
Tetraselmis sp. Extract Antioxidant DPPH Radical Scavenging 0.42 mg/mL mdpi.com

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This method is pivotal in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures. mdpi.com QSAR analyses have been successfully applied to cinnoline derivatives to elucidate the structural requirements for their antibacterial properties. researchgate.net The process involves generating a range of molecular descriptors for each compound and then using statistical methods, such as multi-linear regression (MLR), to build a model that links these descriptors to the observed biological activity. ajchem-a.com

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. The identification of these features is a critical step in understanding the structure-activity relationship and in designing new, more potent analogues. nih.gov For classes of compounds like cinnoline derivatives, these features often include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms in the cinnoline ring and substituents like the thiol group can act as hydrogen bond acceptors or donors, forming crucial interactions with biological targets.

Aromatic Rings: The bicyclic aromatic system of the cinnoline core can engage in π-π stacking or hydrophobic interactions with receptor sites.

Substituent Properties: The electronic nature of substituents on the cinnoline ring significantly influences activity. Studies on related cinnoline derivatives have shown that electron-donating groups (e.g., hydroxyl, methoxyl) or electron-withdrawing groups (e.g., halogens) at specific positions can dramatically increase or decrease biological potency, depending on the target. nih.govmdpi.com For example, in one series of cinnoline derivatives, electron-donating groups enhanced anti-inflammatory activity, while electron-withdrawing groups were favorable for antibacterial activity. mdpi.com

Ligand-based pharmacophore modeling, combined with 3D-QSAR, has been used for structurally similar heterocyclic systems like 6-arylquinazolin-4-amines to identify such critical features and build predictive models. nih.gov

A validated QSAR model functions as a predictive tool to estimate the biological activity of new or untested compounds based solely on their chemical structure. mdpi.com The reliability and predictive power of a QSAR model are assessed using a variety of statistical metrics obtained through internal and external validation procedures. ajchem-a.com

Key validation parameters include:

R² (Coefficient of Determination): Indicates the goodness of fit of the model to the training data. A value closer to 1.0 suggests a better fit. nih.gov

Q² (Cross-Validated R²): Measures the internal predictive ability of the model, typically calculated using a leave-one-out (LOO) method. nih.gov

R²_test (External Validation R²): Assesses the model's ability to predict the activity of an external set of compounds not used in model generation, providing the most rigorous test of its predictive power. ajchem-a.com

QSAR models have been developed for various heterocyclic compounds with high predictive success. The table below summarizes the statistical validation parameters from several QSAR studies on different classes of heterocyclic compounds, illustrating the robustness of these predictive models.

Table 2: Statistical Validation Parameters for QSAR Models of Various Heterocyclic Compounds

Compound Class Target Activity R²_test Source
Thiazolidine-4-ones Antitubercular 0.909 - - nih.gov
6-Arylquinazolin-4-amines Clk4 Inhibition 0.88 0.79 - nih.gov
6-Arylquinazolin-4-amines Dyrk1A Inhibition 0.85 0.82 - nih.gov

These validated models provide valuable insights into the structural features that govern biological activity and guide the rational design of new, more effective therapeutic agents. ajchem-a.comnih.gov

Derivatization and Advanced Synthetic Applications of 6 Methylcinnoline 4 Thiol

Functional Group Interconversions and Modifications of the Thiol Group

The thiol group of 6-methylcinnoline-4-thiol is a key site for functional group interconversions, enabling the synthesis of a wide array of derivatives. These modifications can significantly alter the molecule's physicochemical properties and biological activity.

Ester and Thioester Formation

The conversion of the thiol group to a thioester represents a valuable synthetic transformation. Thioesters can be synthesized through the acylation of thiols. organic-chemistry.org This reaction typically involves reacting the thiol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The synthesis of thioesters can be achieved under various conditions, including metal-free and solvent-free methods, highlighting the versatility of this transformation. researchgate.netresearchgate.net For instance, the reaction of thiols with carboxylic acids can be promoted by various catalysts to yield the corresponding thioesters in good to excellent yields. organic-chemistry.org

Table 1: Examples of Thioester Synthesis Methods

Catalyst/ReagentReactantsConditionsYield
TBAI/K2S2O8Methyl ketones, Aromatic thiols/disulfidesOxidative thioesterificationGood
Visible lightThiobenzoic acids, ThiolsPhotocatalyst-freeWide scope
PIII/PV=O redox cyclingSulfonyl chlorides, Alcohols/acidsOrganophosphorus-catalyzedGood

This table presents generalized methods for thioester synthesis and is not specific to this compound, as direct literature on this specific reaction was not available.

Amide Linkage Formation

While direct amide formation from a thiol is not a standard transformation, the thiol group can be a precursor to functionalities that readily form amide bonds. For example, oxidation of the thiol to a sulfonic acid, followed by conversion to a sulfonyl chloride, would provide a reactive intermediate for sulfonamide synthesis by reaction with an amine. Cinnoline (B1195905) carboxamides have been synthesized by reacting the corresponding carboxylic acid with amines, a strategy that could be adapted if the thiol group were first converted to a carboxylic acid. vulcanchem.com

Sulfenylation and Disulfide Formation

The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides. This dimerization can occur through various methods, including air oxidation or the use of specific oxidizing agents. The thiol-disulfide exchange is a fundamental reaction where a thiolate attacks a disulfide bond, resulting in a new disulfide and a new thiolate. wikipedia.orgnih.gov This process is crucial in protein chemistry for the formation and rearrangement of disulfide bridges in cysteine residues. wikipedia.org

Sulfenylation, the formation of a sulfenic acid (R-SOH), is another key transformation of thiols. nih.gov This oxidation can be a reversible process and is significant in biological redox signaling. nih.govnih.gov The sulfenic acid intermediate can then react with another thiol to form a disulfide. nih.gov Various reagents and conditions can be employed to achieve disulfide synthesis from thiols, including the use of photocatalysts and metal-free aerobic oxidation. organic-chemistry.org

Table 2: Selected Methods for Disulfide Synthesis from Thiols

MethodDescription
Thiol-Disulfide ExchangeA thiolate group displaces one sulfur atom in a disulfide bond. wikipedia.org
Aerobic OxidationThiols are oxidized in the presence of oxygen, often with a catalyst. organic-chemistry.org
Redox-Click ChemistryUtilizes sulfonyl fluorides for the selective oxidation of thiols to disulfides. chemrxiv.org
Use of Oxidizing AgentsReagents like dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI) can be used. organic-chemistry.org

This table outlines general methodologies for disulfide formation.

Michael Addition Reactions via Thiol Nucleophilicity

The thiol group of this compound can act as a potent nucleophile in Michael addition reactions. masterorganicchemistry.com In this type of conjugate addition, the thiolate anion adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comwikipedia.org This reaction is a highly efficient method for forming carbon-sulfur bonds under mild conditions. wikipedia.orgsrce.hr The thia-Michael addition is atom-economical and can be catalyzed by various substances, including bases, acids, and even performed under catalyst-free conditions in aqueous media. srce.hrpkusz.edu.cn

Table 3: Catalysts for Thia-Michael Addition Reactions

Catalyst TypeExample
Base CatalystsN-heterocyclic carbenes (NHCs) pkusz.edu.cn
Metal CatalystsFerric chloride (FeCl3) srce.hr
Catalyst-FreePerformed in aqueous medium srce.hr

This table provides examples of catalysts used in thia-Michael additions.

Introduction of Diverse Substituents onto the Cinnoline Scaffold

The cinnoline ring system itself is a target for the introduction of various substituents to modulate the molecule's properties. pnrjournal.com Synthetic strategies often involve the cyclization of appropriately substituted phenyl precursors. For example, 6-substituted cinnolines can be prepared from substituted benzenediazonium (B1195382) chlorides. pnrjournal.com The introduction of different functional groups at various positions on the cinnoline ring can be achieved through methods like nucleophilic aromatic substitution on chloro-substituted cinnolines or through directed synthesis starting from substituted anilines. researchgate.netekb.eg For instance, 4-substituted benzylthiocinnolines have been prepared, demonstrating the feasibility of introducing diverse groups onto the scaffold. researchgate.net

Application as a Ligand in Coordination Chemistry

The thiol group, in conjunction with the nitrogen atoms of the cinnoline ring, makes this compound a potential ligand for coordination with metal ions. Thiolate ligands are classified as soft Lewis bases and tend to coordinate strongly with soft Lewis acid metals. wikipedia.org The resulting transition metal thiolate complexes can exhibit diverse structures and properties. The coordination environment can be influenced by the steric and electronic properties of the ligand. For example, bulky substituents near the sulfur atom can affect the aggregation state of silver(I)-thiolate coordination polymers. xmu.edu.cn The ability of thiols to act as transient cooperative ligands in catalysis has also been explored, where they can reversibly coordinate to a metal center and influence the selectivity of reactions like hydrogenation. nih.gov

The inherent chemical functionalities of this compound, namely the reactive thiol group and the aromatic cinnoline core, theoretically suggest its potential as a monomer or a functional additive in the synthesis of novel polymers. The thiol group could, for instance, participate in thiol-ene "click" reactions or be oxidized to form disulfide bridges, enabling the creation of cross-linked polymers or polymer networks. Furthermore, the cinnoline moiety could impart specific optical or electronic characteristics to a polymer chain.

However, without dedicated research and experimental data, any discussion on its role in advanced functional molecules and polymeric materials remains speculative. The synthesis of such materials would first require the derivatization of the thiol group to introduce a polymerizable unit, or the functionalization of the cinnoline ring itself. Subsequent characterization of the resulting polymers would be necessary to understand their properties and potential applications.

Due to the lack of specific research findings on the incorporation of this compound into polymeric and advanced functional molecules, no data tables or detailed research findings can be presented.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of cinnoline (B1195905) derivatives has been a subject of extensive research since the first synthesis by Richter in 1883. researchgate.net Numerous methods have been developed using precursors like arenediazonium salts, aryl hydrazines, and arylhydrazones. researchgate.netresearchgate.net Recent advancements have also seen the emergence of metal-catalyzed C-C and C-N bond formation reactions as efficient tools for synthesizing cinnoline derivatives. researchgate.net However, there is a continuous need for the development of novel, practical, and sustainable synthetic methodologies.

Future research should focus on creating greener and more efficient synthetic pathways for 6-Methylcinnoline-4-thiol. acs.org This includes the exploration of one-pot multicomponent reactions, which offer advantages such as mild reaction conditions, rapid reaction times, and high atom economy. researchgate.netacs.org The use of environmentally benign solvents and recyclable catalysts should be prioritized. acs.org For instance, developing a catalytic system, perhaps using a sustainable catalyst, for the synthesis of tetrahydrocinnolin-5(1H)-ones has been reported as a desirable goal. acs.org Furthermore, microwave-assisted synthesis is another green approach that has been successfully applied to the synthesis of other cinnoline derivatives and could be adapted for this compound. acs.org

The development of methods for introducing the thiol group is also a critical area. While the reaction of a halo-cinnoline with a sulfide (B99878) reagent is a common approach, exploring alternative methods for direct thiolation or the use of protected thiolating agents could offer improved yields and functional group tolerance. researchgate.netnih.gov Research into the oxidative chlorination of thiols and disulfides to form sulfonyl chlorides using reagents like hydrogen peroxide and zirconium tetrachloride has shown promise for its efficiency and mild conditions, and similar innovative approaches for thiol introduction could be beneficial. organic-chemistry.org

Advanced Mechanistic Studies of Biological Interactions (In Vitro)

Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. researchgate.netmdpi.com While the biological potential of the cinnoline scaffold is well-documented, detailed mechanistic studies of specific derivatives like this compound are often lacking. mdpi.com

Future in vitro studies should aim to elucidate the precise molecular mechanisms by which this compound exerts its biological effects. This involves identifying its specific cellular targets. For instance, some cinnoline derivatives have been investigated as inhibitors of enzymes like phosphodiesterase 10A (PDE10A) and Bruton's tyrosine kinase (BTK). nih.govnih.gov Investigating the inhibitory activity of this compound against a panel of kinases and other relevant enzymes could reveal its mode of action. google.comgoogleapis.com

Cell-based assays are crucial for understanding the compound's effects on cellular processes. googleapis.com Studies could include evaluating its impact on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines. nih.gov For example, some novel dihydrobenzo[h]cinnoline-5,6-diones have shown considerable cytotoxic activity against human tumor cell lines. researchgate.net Determining the IC50 values of this compound against a range of cell lines would provide valuable data on its potency and selectivity. nih.gov

Furthermore, investigating its antimicrobial properties against a panel of clinically relevant bacterial and fungal strains is warranted. mdpi.comgrafiati.com Mechanistic studies in this context could involve examining its effect on microbial cell wall synthesis, protein synthesis, or DNA replication.

Exploration of New Derivatization Strategies for Material Science Applications

The unique chemical structure of this compound, particularly the presence of the reactive thiol group, makes it an attractive building block for new materials. libretexts.org The thiol group can readily participate in various chemical reactions, allowing for its incorporation into larger molecular architectures. wikipedia.orgresearchgate.net

One promising area of research is the development of novel polymers. The thiol-yne reaction, an addition reaction between a thiol and an alkyne, is a powerful tool in polymer chemistry for creating linear polymers, dendrimers, and polymer networks. wikipedia.org The thiol group of this compound could be reacted with multifunctional alkynes to generate novel polymers with unique optical, electronic, or thermal properties. The incorporation of the rigid, aromatic cinnoline core into a polymer backbone could impart desirable characteristics such as thermal stability and specific photophysical properties.

Another avenue for exploration is the synthesis of metal complexes. Thiolates are soft Lewis bases that coordinate strongly with soft Lewis acid metals. wikipedia.org The thiol group in this compound can act as a ligand to form coordination complexes with various transition metals. wikipedia.orgmdpi.com These metal complexes could have interesting catalytic, magnetic, or electronic properties. For example, hydrazone ligands containing thiol groups have been used to create metal complexes with significant antibacterial activity. mdpi.com Similarly, metallocene complexes of various transition metals have shown antitumor activity. mdpi.com The synthesis and characterization of metal complexes of this compound could lead to new materials with applications in catalysis, sensing, or even medicine.

Predictive Modeling and Computational Design of Optimized Analogues

Computational methods are increasingly valuable tools in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net For this compound, predictive modeling can guide future research efforts by identifying the most promising avenues for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound and its analogues with their biological activities. researchgate.netnih.govresearchgate.net By developing robust QSAR models, it is possible to predict the activity of virtual compounds and prioritize the synthesis of those with the highest predicted potency. nih.gov For example, 2D-QSAR and 3D-QSAR models have been successfully used to study cinnoline derivatives as PDE10A inhibitors, highlighting the importance of specific structural features for activity. nih.govresearchgate.net

Molecular docking simulations can provide insights into the binding interactions of this compound with its biological targets. nih.gov By docking the compound into the active sites of various enzymes or receptors, it is possible to predict its binding affinity and identify key interactions that contribute to its biological activity. nih.gov This information can then be used to design analogues with improved binding and, consequently, enhanced potency.

Predictive models can also be applied to material science applications. For instance, computational methods can be used to predict the electronic and optical properties of polymers and metal complexes derived from this compound. This can help in the design of new materials with specific desired characteristics. The use of artificial neural networks (ANNs) and other machine learning algorithms is also becoming more prevalent in predictive modeling for various chemical applications. mdpi.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.